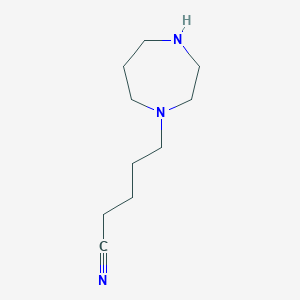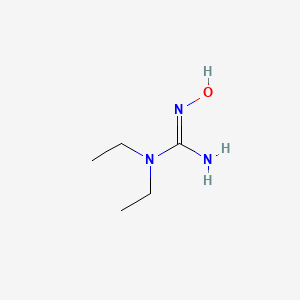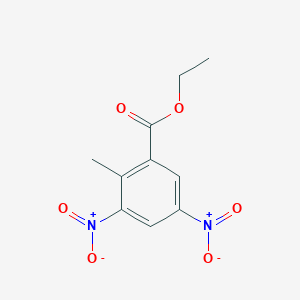
5-(1,4-Diazepan-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile has been used in a variety of scientific research applications. It has been used in drug discovery and drug metabolism studies as a model compound to study the effects of various drugs on the body. It has also been used in drug delivery studies to investigate the effectiveness of various drug delivery systems. In addition, it has been used in drug development studies to evaluate the safety and efficacy of new drugs.
Mécanisme D'action
Target of Action
5-(1,4-Diazepan-1-yl)pentanenitrile belongs to the class of organic compounds known as diazepanes. It is structurally similar to diazepam, a long-acting benzodiazepine . The primary targets of these compounds are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The compound interacts with GABA receptors, enhancing the activity of this inhibitory neurotransmitter . This enhancement results in increased inhibitory signals in the brain, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The activation of GABA receptors leads to the opening of chloride channels, causing hyperpolarization of the neuron. This makes it less likely for the neuron to fire, thus reducing neuronal activity . This mechanism is part of the broader GABAergic signaling pathway, which plays a key role in many functions of the central nervous system, including sleep regulation and anxiety response .
Pharmacokinetics
Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam . These properties may impact the bioavailability and duration of action of this compound.
Result of Action
The enhancement of GABA activity by this compound can lead to various effects at the molecular and cellular level. These include decreased neuronal excitability, leading to sedative, muscle relaxant, and anxiolytic effects . In the context of disease, these effects can help manage conditions such as anxiety disorders, seizures, and alcohol withdrawal syndrome .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal model compound for studying the effects of various drugs on the body. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals. Additionally, it is not approved for human use, making it unsuitable for clinical studies.
Orientations Futures
The future directions of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile research are numerous. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications, such as its use in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential applications in drug delivery systems.
Méthodes De Synthèse
5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile can be synthesized using a variety of methods. The most common method involves the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an acid catalyst. This method has been used to synthesize a variety of compounds, including this compound. Other methods of synthesis include the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an alkali catalyst, and the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of a base.
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCLJDSPHGZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)







![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)